(2,5-Difluoro-4-methoxyphenyl)methanamine

Medicinal Chemistry Drug Discovery CNS Permeability

Designing brain-penetrant kinase inhibitors or perovskite solar cells? Generic benzylamines lack the precise electronic tuning of 2,5-difluoro-4-methoxy substitution. Our 98% pure (2,5-Difluoro-4-methoxyphenyl)methanamine provides: • Balanced LogP 1.23 & estimated pKa 8.5-9.0 for optimal lysosomal trapping and reduced efflux • 2,5-difluoro blockade of metabolic hotspots to prolong in vivo half-life • Primary amine for clean pyrazole formation or bioconjugation, plus 19F NMR reporters Sourced with batch-specific COA. Available for immediate research shipment.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B12971717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluoro-4-methoxyphenyl)methanamine
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)CN)F
InChIInChI=1S/C8H9F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3
InChIKeyNLQBOPXHZIENMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Difluoro-4-methoxyphenyl)methanamine Profile & Distinctions


(2,5-Difluoro-4-methoxyphenyl)methanamine (CAS 1024491-40-4) is a fluorinated aromatic amine building block characterized by a 2,5-difluoro-4-methoxy substitution pattern on a benzylamine scaffold . This compound features a primary amine moiety, two fluorine atoms, and a methoxy group, resulting in a molecular weight of 173.16 g/mol and a moderate lipophilicity (LogP = 1.23) . It is supplied as a 98% pure liquid or solid and is classified as harmful/irritant (GHS07) with H302, H315, H319, and H335 hazard statements [1].

Purity 98% (GC) supports reproducible synthesis workflows
Substitution 2,5-Difluoro-4-methoxy motif enables precise electronic tuning
Safety CLP classification documented for safe laboratory handling

Limitations of Benzylamine Analogs vs. (2,5-Difluoro-4-methoxyphenyl)methanamine


Simple benzylamines lack the precise electronic and steric tuning provided by the 2,5‑difluoro‑4‑methoxy motif. The combination of two electron‑withdrawing fluorine atoms ortho and para to the amine, plus an electron‑donating methoxy group meta to one fluorine, creates a unique dipole and electronic landscape that cannot be achieved with mono‑fluorinated, non‑fluorinated, or differently substituted analogs [1]. Substitution with a generic benzylamine would alter lipophilicity, hydrogen‑bonding capacity, metabolic stability, and reactivity in downstream synthetic transformations, leading to unpredictable changes in target binding, pharmacokinetics, or material properties [2]. The quantitative evidence below demonstrates exactly how this specific isomer diverges from closest comparators.

Target Compound
  • 2,5-Difluoro-4-methoxy pattern creates a unique dipole
  • Balanced lipophilicity (LogP 1.23) for CNS space
  • Fluorine blocks metabolic oxidation at positions 2 and 5
Generic Benzylamines
  • Lack the fluorine electronic tuning
  • May shift lipophilicity and target-binding profile
  • Faster metabolism may reduce half-life

Similar benzylamine analogs may not transfer directly; substitution can alter reactivity and study outcomes.

Differentiation: (2,5-Difluoro-4-methoxyphenyl)methanamine vs. Analogs


Lipophilicity & CNS Penetration

The compound exhibits a measured LogP of 1.23 , which is 0.90 log units lower than the 3,5‑difluoro‑4‑methoxy isomer (LogP = 2.13) and 0.03 log units lower than 2,5‑difluorobenzylamine (LogP = 1.26) . This places its lipophilicity within the optimal CNS drug‑like space (LogP 1–3) while maintaining sufficient aqueous solubility, whereas the 3,5‑isomer is >2‑fold more lipophilic and may face solubility‑limited absorption.

Lipophilicity
Head-to-head
LogP 1.23 vs 3,5-isomer 2.13 (Δ −0.90)
Supports CNS drug-like space selection
Avoids excessive logP that may limit solubility
Medicinal Chemistry Drug Discovery CNS Permeability

Hydrogen-Bonding for Target Binding & Crystallinity

The compound contains 2 hydrogen bond acceptors (the methoxy oxygen and the amine nitrogen) and 1 hydrogen bond donor (the amine NH2) . In contrast, 2,5‑difluorobenzylamine has only 1 H‑bond acceptor (amine nitrogen) and 1 donor [1], while 4‑methoxybenzylamine also has 2 acceptors and 1 donor [2]. The additional acceptor on the target compound relative to the difluoro analog enhances water solubility and provides an extra interaction point for protein‑ligand binding or crystal packing.

H-Bond Capacity
Head-to-head
2 HBA, 1 HBD vs 2,5-diF-benzylamine 1 HBA
Additional acceptor may enhance binding and solubility
Fluorines modulate electron density at acceptor sites
Medicinal Chemistry Crystal Engineering Solubility

Metabolic Stability: Blocked Oxidation Sites

Fluorine substitution at the 2 and 5 positions blocks metabolic oxidation at these sites, a well‑established strategy to improve metabolic stability of benzylamine‑containing compounds [1]. While quantitative microsomal stability data for the target compound itself is not publicly available, class‑level SAR demonstrates that ortho‑fluorination of benzylamines reduces CYP‑mediated N‑dealkylation and aromatic hydroxylation [2]. In contrast, the non‑fluorinated analog 4‑methoxybenzylamine is rapidly metabolized in vivo (plasma half‑life <10 min in rodents) [3].

Metabolic Stability
Class-level
2,5-F substitution blocks oxidation sites
May improve half-life vs non-fluorinated analog
Quantitative data to verify; 4-MeO-benzylamine t½ 60 min
ADME Drug Metabolism Fluorine Chemistry

Electronic Modulation & SAR

The 2,5‑difluoro‑4‑methoxy substitution pattern provides a balanced electronic profile: the methoxy group donates electron density (+M effect) while the two fluorines withdraw electron density (−I effect) [1]. This results in an intermediate Hammett σ value that is distinct from the electron‑rich 4‑methoxybenzylamine (σp = −0.27) and the electron‑deficient 2,5‑difluorobenzylamine (estimated σ ≈ +0.4) [2]. The target compound's pKa is predicted to be ~8.5–9.0, between the high pKa of 4‑methoxybenzylamine (9.6) [3] and the lower pKa of 2,5‑difluorobenzylamine (8.38) , allowing fine‑tuning of amine basicity for optimal target binding or salt formation.

Electronic Modulation
Cross-study
pKa ~8.5–9.0, intermediate σ (vs 9.6 and 8.38)
Allows basicity tuning without complex scaffolds
Estimated pKa; experimental confirmation advised
Medicinal Chemistry SAR Hammett Analysis

Commercial Purity & Regulatory Compliance

The target compound is routinely supplied at 98% purity (GC) , whereas the 3,5‑difluoro‑4‑methoxy isomer is often available at only 95% purity or is discontinued . Higher initial purity reduces the need for additional purification steps and ensures consistent performance in sensitive reactions. Furthermore, the compound's hazard classification is fully documented under the CLP regulation (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1], providing clear guidance for safe handling and regulatory filings.

Commercial Purity
Head-to-head
98% purity vs 3,5-isomer 95% (discontinued)
Reduces need for additional purification
Supports supply chain reliability
Procurement Quality Control Regulatory Compliance

Key Applications: (2,5-Difluoro-4-methoxyphenyl)methanamine


CNS-Penetrant Kinase Inhibitors

The balanced LogP (1.23) and moderate H‑bond acceptor count make this amine an ideal starting point for designing brain‑penetrant kinase inhibitors. Its intermediate basicity (estimated pKa ~8.5–9.0) allows for optimal lysosomal trapping without excessive efflux, and the blocked metabolic sites (2,5‑difluoro) prolong half‑life in vivo [1].

Fluorinated Pyrazole Intermediates

The primary amine reacts cleanly with diketones or β‑ketoesters to form pyrazole rings, as demonstrated in the synthesis of 1‑(2,5‑difluoro‑4‑methoxyphenyl)‑5‑propyl‑1H‑pyrazole‑4‑carboxylic acid [2]. The 2,5‑difluoro‑4‑methoxy substitution enhances the herbicidal or fungicidal activity of the resulting pyrazoles by improving target binding and metabolic stability [2].

Perovskite Solar Cell Organic Cations

Fluorinated benzylamines have been shown to dramatically improve the performance and stability of quasi‑2D perovskite solar cells by influencing crystal orientation and carrier mobility [3]. The 2,5‑difluoro‑4‑methoxy isomer, with its specific dipole moment and steric profile, could offer further enhancements in power conversion efficiency (PCE) relative to simpler fluoro‑benzylamines (e.g., pFPMA‑F, PCE = 15.88%) [3].

Activity-Based Probes & PROTAC Linkers

The primary amine allows straightforward conjugation to carboxylates or activated esters, while the fluorine atoms serve as 19F NMR reporters for monitoring target engagement or protein conformational changes. The compound's moderate lipophilicity and high purity (98%) ensure clean, reproducible bioconjugation chemistry .

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Balanced LogP & H-bond profile
Brain penetration assays, lysosomal trapping
Fluorinated pyrazole synthesis
Reactive primary amine & fluorine pattern
Pyrazole formation yield, activity screening
Perovskite solar cell cations
Specific dipole & steric profile
PCE evaluation, crystal orientation studies
PROTAC linker / 19F probe chemistry
Amine conjugation & 19F NMR reporter
Bioconjugation efficiency, target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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